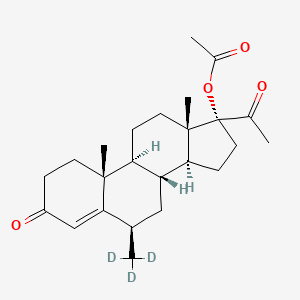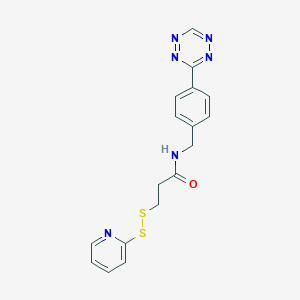
Antitubercular agent-27
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antitubercular agent-27 is a novel compound developed to combat tuberculosis, a disease caused by Mycobacterium tuberculosis. This compound has shown promising results in preclinical studies, demonstrating potent activity against drug-resistant strains of Mycobacterium tuberculosis. The development of this compound is part of ongoing efforts to find effective treatments for tuberculosis, especially in the face of rising drug resistance.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of antitubercular agent-27 involves a multi-step process. One common synthetic route includes the cycloaddition reaction under ultrasound irradiation, which avoids standard heating and column chromatography while producing high yields and shorter reaction times . The reaction typically involves the use of quinoxaline Schiff bases and aryl nitrile oxides at room temperature.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors to maintain consistent reaction conditions, and employing advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Antitubercular agent-27 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogens in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in halogenated derivatives.
Applications De Recherche Scientifique
Antitubercular agent-27 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on Mycobacterium tuberculosis and other bacterial strains.
Medicine: Explored as a potential treatment for tuberculosis, especially drug-resistant forms.
Industry: Utilized in the development of new antitubercular drugs and formulations.
Mécanisme D'action
The mechanism of action of antitubercular agent-27 involves inhibiting the synthesis of mycolic acids in the cell wall of Mycobacterium tuberculosis . This inhibition disrupts the integrity of the bacterial cell wall, leading to cell death. The compound targets specific enzymes involved in mycolic acid synthesis, such as enoyl-acyl carrier protein reductase (InhA), which is crucial for the survival of the bacteria .
Comparaison Avec Des Composés Similaires
- Isoniazid
- Rifampicin
- Ethambutol
- Pyrazinamide
- Bedaquiline
Propriétés
Formule moléculaire |
C14H8BrN3O3 |
|---|---|
Poids moléculaire |
346.13 g/mol |
Nom IUPAC |
N-(4-bromo-1,3-dioxoisoindol-2-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C14H8BrN3O3/c15-10-3-1-2-9-11(10)14(21)18(13(9)20)17-12(19)8-4-6-16-7-5-8/h1-7H,(H,17,19) |
Clé InChI |
PTAYSFASQUXRSS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)Br)C(=O)N(C2=O)NC(=O)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-5-[[5-[[5-(4,5-Dimethyl-2-nitrophenyl)-2-furanyl]methylene]-4,5-dihydro-4-oxo-2-thiazolyl]amino]benzoicacid](/img/structure/B12420250.png)

![[1,1,2,3,3-pentadeuterio-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate](/img/structure/B12420253.png)











